Pyrrolidine, 1,1'-(1,4-butanediyl)bis-
Overview
Description
Pyrrolidine, 1,1’-(1,4-butanediyl)bis-: is a chemical compound with the molecular formula C12H24N2 1-(4-Pyrrolidin-1-ylbutyl)pyrrolidine . This compound is characterized by the presence of two pyrrolidine rings connected by a butane chain. Pyrrolidine derivatives are widely used in various fields due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of pyrrolidine with 1,4-dibromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the carbon atom of the 1,4-dibromobutane, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Pyrrolidine, 1,1’-(1,4-butanediyl)bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to enhance the solubility of the reactants and improve the yield .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives with hydrogen atoms replacing other groups.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Pyrrolidine, 1,1’-(1,4-butanediyl)bis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the formation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents .
Medicine: Pyrrolidine derivatives have shown potential in medicinal chemistry for the treatment of various diseases. They are investigated for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, Pyrrolidine, 1,1’-(1,4-butanediyl)bis- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1,1’-(1,4-butanediyl)bis- involves its interaction with various molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Pyrrolidine, 1,1’-(1,4-butanediyl)bis- is unique due to the presence of two pyrrolidine rings connected by a butane chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications. The flexibility and length of the butane chain allow for diverse interactions with molecular targets, enhancing its utility in research and industry .
Biological Activity
Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is a compound with significant biological activity due to its unique structure comprising two pyrrolidine rings linked by a butane chain. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and recent research findings.
Molecular Formula: C12H24N2
CAS Number: 41726-75-4
The synthesis of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- typically involves the reaction of pyrrolidine with 1,4-dibromobutane under basic conditions. This reaction is characterized by nucleophilic substitution where the nitrogen atom of pyrrolidine attacks the carbon atom of the dibromobutane. The resulting compound serves as a versatile building block in organic synthesis and medicinal chemistry.
The biological activity of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is attributed to its interaction with various molecular targets. It can modulate the activity of specific receptors or enzymes within biological systems. The exact pathways depend on the structural characteristics of the derivatives being studied.
Medicinal Chemistry
Pyrrolidine derivatives have been investigated for their pharmacological activities:
- Anti-inflammatory Properties: Research indicates that certain pyrrolidine derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.
- Analgesic Effects: Some studies have shown that these compounds may possess pain-relieving properties comparable to conventional analgesics.
- Antimicrobial Activity: Pyrrolidine derivatives have demonstrated efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics .
Table 1: Summary of Biological Activities
Case Study: Arginase Inhibitors
A significant study highlighted the development of N-substituted pyrrolidine derivatives as potent arginase inhibitors. One lead compound exhibited an IC50 value of 1.3 nM against arginase I and 8.1 nM against arginase II, showcasing the potential for these compounds in treating conditions like cancer and cardiovascular diseases .
Comparative Analysis with Similar Compounds
Pyrrolidine, 1,1'-(1,4-butanediyl)bis- can be compared to other pyrrolidine derivatives based on their structural and functional properties:
Compound Type | Structure Characteristics | Unique Properties |
---|---|---|
Simple Pyrrolidine | Five-membered nitrogen ring | Basic amine properties |
Pyrrolidine-2-one | Lactam derivative | Increased stability due to cyclic structure |
Prolinol | Hydroxylated derivative | Enhanced solubility and reactivity |
The unique structure of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- allows for diverse interactions with biological targets that are not present in simpler derivatives .
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylbutyl)pyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXPYFCCPUASB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCN2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505703 | |
Record name | 1,1'-(Butane-1,4-diyl)dipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41726-75-4 | |
Record name | 1,1'-(Butane-1,4-diyl)dipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.